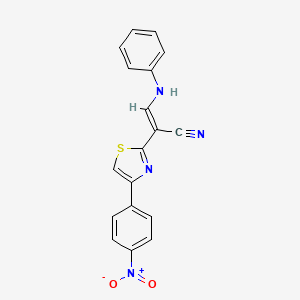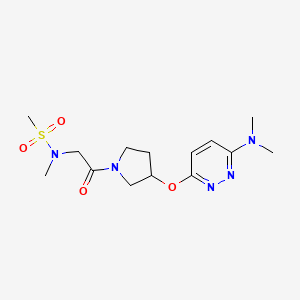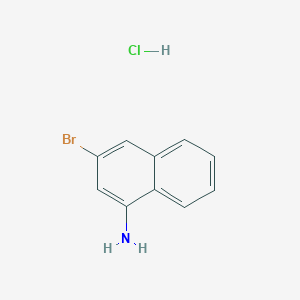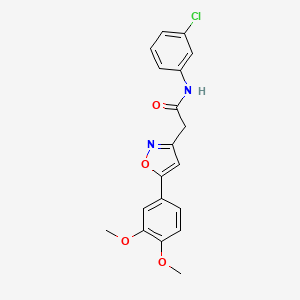
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoyl chlorides with amines or the reaction of aniline derivatives with carboxylic acids or their derivatives. For example, compounds similar to "N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide" have been synthesized through modifications of primary amides and structural adjustments to incorporate specific functional groups, enhancing their biological activity (Wu et al., 2014) (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These methods reveal the arrangement of atoms within the molecule and the spatial configuration of functional groups, which are crucial for understanding the compound's reactivity and interactions with biological targets (Saeed et al., 2010) (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amide bond formation, and nucleophilic substitution. These reactions are influenced by the presence of substituents on the benzamide ring, which can alter the electron density and reactivity of the molecule. The chemical properties of these compounds are closely related to their molecular structure, particularly the electron-donating or withdrawing effects of substituents (Kato et al., 1992) (Kato et al., 1992).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. For instance, the introduction of methoxy groups can enhance solubility in organic solvents, while the presence of halogens may affect the melting point and crystallinity of the compound. These properties are essential for the development of pharmaceutical formulations (Yanagi et al., 2000) (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the biological activity of benzamide derivatives. These properties determine the compound's interaction with biological molecules and its mechanism of action within biological systems. The modification of chemical groups within the benzamide structure can be strategically used to enhance desired biological activities (Liou & Chang, 2008) (Liou & Chang, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Various studies have focused on the synthesis of compounds structurally related to N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide, employing different chemical reactions and protocols (Meurer et al., 2005), (Leopoldo et al., 2002).
- Chemical Derivatives and Modifications : Research has been conducted on creating and studying various derivatives of this compound, analyzing their chemical properties and potential applications (Gilava et al., 2020), (Owton et al., 1995).
Biological Activity
- Antimicrobial and Antioxidant Activities : Some derivatives have been evaluated for their antimicrobial and antioxidant activities, showing promising results in these areas (Gilava et al., 2020), (Habib et al., 2013).
- Potential in Anticancer Research : Certain synthesized compounds related to N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide have shown potential as anticancer agents (Su et al., 1991).
Applications in Drug Development
- Gastrokinetic Agents : Some benzamide derivatives, similar in structure to the compound , have been studied for their potential as gastrokinetic agents, showing promising effects in enhancing gastric emptying (Kato et al., 1992).
- Development of Novel Medications : Research into these compounds has contributed to the broader field of medicinal chemistry, aiding in the development of new medications with various therapeutic applications (Yang et al., 2015), (Nimbalkar et al., 2018).
Other Scientific Applications
- Material Science : The compound and its derivatives have been studied in the context of materials science, exploring their potential in creating new polymers and materials (Hsiao et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-26-16-9-7-15(8-10-16)21(25)24-19-12-20(18(23)11-17(19)22)27-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKEJQVGNZXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)
![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)


![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)
![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)
![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)



![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)